molecular formula C22H18N2O4S B12199563 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12199563
M. Wt: 406.5 g/mol
InChI Key: NBUYMEVJVLRIPP-UHFFFAOYSA-N
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Description

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromenone core with a methoxy group at the 7th position, a phenyl group at the 4th position, and a thiazole ring attached to a propanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 7th position using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as the catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.

    Coupling of the Thiazole Ring with the Chromenone Core: The final step involves coupling the thiazole ring with the chromenone core through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or substituted derivatives.

Scientific Research Applications

3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.

    Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide side chain instead of a propanamide side chain.

Uniqueness

The unique combination of the methoxy group, phenyl group, and thiazole ring in 3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C22H18N2O4S/c1-27-18-13-19-17(16(12-21(26)28-19)14-5-3-2-4-6-14)11-15(18)7-8-20(25)24-22-23-9-10-29-22/h2-6,9-13H,7-8H2,1H3,(H,23,24,25)

InChI Key

NBUYMEVJVLRIPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CCC(=O)NC3=NC=CS3)C(=CC(=O)O2)C4=CC=CC=C4

Origin of Product

United States

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